molecular formula C10H6F4N2O B6328954 1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 866472-60-8

1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6328954
CAS No.: 866472-60-8
M. Wt: 246.16 g/mol
InChI Key: PELCFGINWAIWOF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a dihydropyrazolone ring

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 3-fluorobenzaldehyde with trifluoromethyl hydrazine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles under appropriate conditions.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds such as:

    1-(3-Chlorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(3-Bromophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with a bromophenyl group.

    1-(3-Methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with a methylphenyl group.

Properties

IUPAC Name

2-(3-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2O/c11-6-2-1-3-7(4-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELCFGINWAIWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=CC=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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